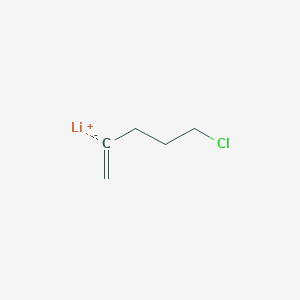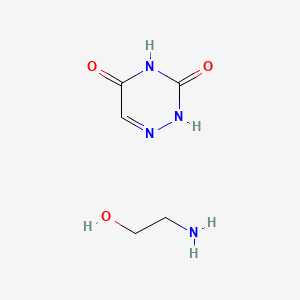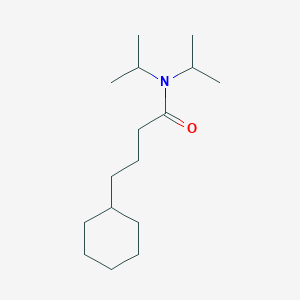
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide is an organic compound characterized by a cyclohexyl group attached to a butanamide backbone, with two isopropyl groups bonded to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-N,N-di(propan-2-yl)butanamide typically involves the reaction of cyclohexylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then alkylated with isopropyl iodide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the isopropyl groups can be replaced with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide), aryl halides (e.g., bromobenzene)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines, secondary amines
Substitution: N-alkylated or N-arylated amides
Aplicaciones Científicas De Investigación
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group, used in the synthesis of various organic compounds.
N,N-Diisopropylbutanamide: An amide with two isopropyl groups but lacking the cyclohexyl group.
Cyclohexylbutanamide: An amide with a cyclohexyl group but without the isopropyl substituents.
Uniqueness
4-Cyclohexyl-N,N-di(propan-2-yl)butanamide is unique due to the combination of a cyclohexyl group and two isopropyl groups attached to the amide nitrogen. This structural arrangement imparts specific chemical and physical properties, making it distinct from other similar compounds.
Propiedades
| 91424-55-4 | |
Fórmula molecular |
C16H31NO |
Peso molecular |
253.42 g/mol |
Nombre IUPAC |
4-cyclohexyl-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C16H31NO/c1-13(2)17(14(3)4)16(18)12-8-11-15-9-6-5-7-10-15/h13-15H,5-12H2,1-4H3 |
Clave InChI |
GZCUGLNMKUIHLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)CCCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



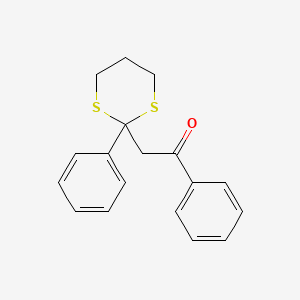
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)

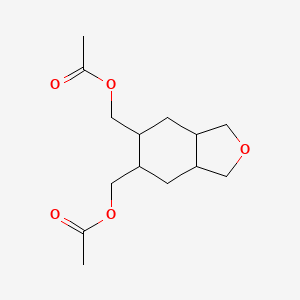
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
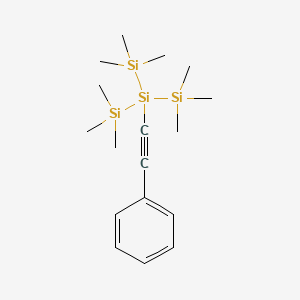
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
